2-(3-(Trifluoromethoxy)phenyl)pyrimidine
Description
2-(3-(Trifluoromethoxy)phenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted at the 2-position with a 3-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent confers unique electronic and steric properties, including strong electron-withdrawing effects and enhanced metabolic stability compared to methoxy (-OCH₃) or methyl (-CH₃) groups.
Properties
Molecular Formula |
C11H7F3N2O |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)17-9-4-1-3-8(7-9)10-15-5-2-6-16-10/h1-7H |
InChI Key |
LFYPUSOCWHPXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and pyrimidine.
Condensation Reaction: The 3-(trifluoromethoxy)benzaldehyde undergoes a condensation reaction with a suitable pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
- Structural Differences : The phenyl ring in this compound is substituted at the 4-position with a trifluoromethoxy group, compared to the 3-position in the target compound. Additionally, it lacks the pyrimidine core, instead featuring a propan-1-ol chain.
- Implications: The positional isomerism (3- vs. 4-substitution) may lead to divergent biological activity due to altered binding interactions.
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
- Example Compound: 2-[(1R)-1-Aminoethyl]-3-[4-(2,2,2-trifluoroethoxy)phenyl]pyrido[2,3-d]pyrimidin-4(3H)-one.
- Structural Differences: This compound replaces the pyrimidine core with a fused pyridopyrimidinone system. The trifluoroethoxy (-OCH₂CF₃) group at the phenyl 4-position introduces a larger substituent compared to trifluoromethoxy (-OCF₃).
- However, the trifluoroethoxy group’s increased steric bulk may reduce membrane permeability compared to the target compound’s trifluoromethoxy group .
2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- Structural Differences : Features a pyrimidine core with trifluoromethyl (-CF₃) groups at positions 6 and 5 of the bi-pyrazole substituent, alongside a 3-methoxyphenyl group.
- Implications: The trifluoromethyl groups increase hydrophobicity and electron-withdrawing effects compared to the target’s trifluoromethoxy group.
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
- Structural Differences : Substitutes the trifluoromethoxy group with a trifluoromethyl (-CF₃) group at the phenyl 3-position and introduces a chlorine atom at the 4-position of the adjacent phenyl ring.
- Implications: The trifluoromethyl group is less polar than trifluoromethoxy, reducing solubility. The phenoxy (-O-) linker alters conformational flexibility compared to the direct phenyl-pyrimidine bond in the target compound .
Data Table: Key Structural and Electronic Comparisons
| Compound Name | Core Structure | Substituent(s) | Key Properties |
|---|---|---|---|
| 2-(3-(Trifluoromethoxy)phenyl)pyrimidine | Pyrimidine | 3-OCF₃ on phenyl | High electronegativity, moderate steric bulk |
| 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol | Propanol | 4-OCF₃ on phenyl | Reduced aromaticity, positional isomerism |
| Pyridopyrimidinone derivative | Pyridopyrimidinone | 4-OCH₂CF₃ on phenyl | Fused-ring rigidity, increased steric bulk |
| 5-(4-Chlorophenyl)-2-[3-CF₃-phenoxy]pyrimidine | Pyrimidine | 3-CF₃ and 4-Cl on phenyl | Enhanced hydrophobicity, halogen bonding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
